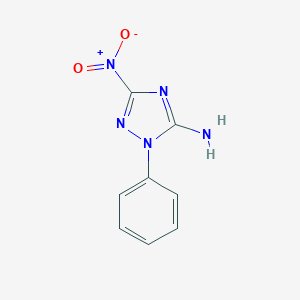

3-nitro-1-phenyl-1H-1,2,4-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

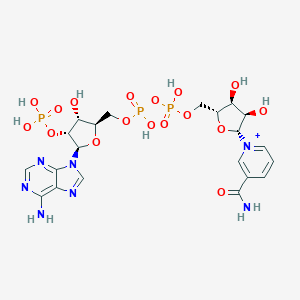

Phosphocreatine is a phosphorylated form of creatine, primarily found in skeletal muscle, myocardium, and the brain. Its critical role lies in serving as a rapidly mobilizable reserve of high-energy phosphates. These phosphates are essential for recycling adenosine triphosphate (ATP), the cellular energy currency. Phosphocreatine acts as a buffer, ensuring efficient energy transfer during intense physical activities and metabolic demands .

Preparation Methods

a. Biosynthesis: Phosphocreatine is synthesized endogenously in vertebrates. Here’s how it happens:

Arginine and Glycine Conversion: In the kidneys, the enzyme AGAT catalyzes the conversion of arginine and glycine into guanidinoacetate (GAA).

Methylation and Transport: GAA is transported to the liver, where it receives a methyl group from methionine via the enzyme GAMT. This forms non-phosphorylated creatine.

Cellular Transformation: Once inside muscle cells (and to a lesser extent in the brain, heart, and pancreas), creatine is transformed into phosphocreatine by the enzyme complex creatine kinase.

Chemical Reactions Analysis

Phosphocreatine participates in several reactions:

Phosphoryl Transfer: It donates its phosphate group to convert adenosine diphosphate (ADP) into ATP, replenishing cellular energy stores.

Hydrolysis: Under certain conditions, it can be broken down into creatinine, which is excreted in urine.

Common reagents and conditions vary depending on the specific reactions and applications.

Scientific Research Applications

Phosphocreatine finds applications in:

Bioenergetics: It plays a crucial role in maintaining energy homeostasis during muscle contractions.

Clinical Use: Intravenous administration (as Neoton) is used in some regions for cardiovascular problems.

Athletic Performance: Professional athletes use it to enhance performance due to its non-controlled status.

Mechanism of Action

Phosphocreatine’s mechanism involves donating its phosphate group to regenerate ATP. This process is vital for muscle contraction, especially during short bursts of intense activity. Creatine kinase catalyzes this reaction, ensuring rapid energy availability.

Comparison with Similar Compounds

Phosphocreatine stands out due to its unique role as an energy buffer. Similar compounds include creatine (non-phosphorylated form) and guanidinoacetate (precursor to creatine).

Properties

CAS No. |

120952-33-2 |

|---|---|

Molecular Formula |

C8H7N5O2 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-nitro-2-phenyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C8H7N5O2/c9-7-10-8(13(14)15)11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |

InChI Key |

JKMKDMRBXCSPLE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=NC(=N2)[N+](=O)[O-])N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC(=N2)[N+](=O)[O-])N |

Synonyms |

3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)

![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)